![molecular formula C21H16ClN3O4S B11595264 4-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate](/img/structure/B11595264.png)
4-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate
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Description
4-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate is a useful research compound. Its molecular formula is C21H16ClN3O4S and its molecular weight is 441.9 g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate is a complex organic molecule characterized by a thiazolo-triazole framework. This structural configuration is significant in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory domains.
Chemical Structure and Properties
The molecular formula of the compound is C19H12ClN3O3S, with a molecular weight of approximately 397.83 g/mol. The presence of both thiazole and triazole rings contributes to its pharmacological properties.
Anticancer Activity
Numerous studies have indicated that thiazolo-triazole derivatives exhibit potent anticancer properties. For instance, compounds similar to This compound have shown effectiveness against various human cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- A549 (lung cancer)
In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as MAPK and NF-κB .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Research has shown that similar thiazolo-triazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial in cancer progression and inflammation.
- Signal Modulation : It can modulate key signaling pathways involved in cell survival and inflammatory responses.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique biological profile of This compound against structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Contains triazole framework | Anticancer |
6-Oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H) | Similar thiazole-triazole structure | Anti-inflammatory |
5-Ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | Ylidene functionality | Anticancer |
This table illustrates how the specific substituents on the core structure influence the biological activity of these compounds.
Case Studies
Several case studies have documented the efficacy of thiazolo-triazole derivatives:
- Cytotoxicity Studies : A study evaluated various derivatives against MCF-7 cells and reported significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics .
- In Vivo Models : Animal models treated with similar compounds showed reduced tumor growth and improved survival rates compared to control groups .
Properties
Molecular Formula |
C21H16ClN3O4S |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
[4-[(Z)-[2-(3-chlorophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2-ethoxyphenyl] acetate |
InChI |
InChI=1S/C21H16ClN3O4S/c1-3-28-17-9-13(7-8-16(17)29-12(2)26)10-18-20(27)25-21(30-18)23-19(24-25)14-5-4-6-15(22)11-14/h4-11H,3H2,1-2H3/b18-10- |
InChI Key |
OXHIMYZAIXHZDD-ZDLGFXPLSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OC(=O)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OC(=O)C |
Origin of Product |
United States |
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